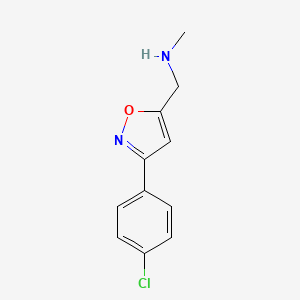
1-(3-(4-Chlorophenyl)isoxazol-5-yl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(4-Chlorophenyl)isoxazol-5-yl)-N-methylmethanamine is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Vorbereitungsmethoden
The synthesis of 1-(3-(4-Chlorophenyl)isoxazol-5-yl)-N-methylmethanamine typically involves the following steps:
Cycloaddition Reaction: The most common method for synthesizing isoxazole derivatives is through a (3 + 2) cycloaddition reaction.
Substitution Reaction:
Methylation: The final step involves the methylation of the amine group to form the N-methylmethanamine moiety.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
1-(3-(4-Chlorophenyl)isoxazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or copper, and specific temperature and pressure conditions to facilitate the reactions .
Wissenschaftliche Forschungsanwendungen
1-(3-(4-Chlorophenyl)isoxazol-5-yl)-N-methylmethanamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(3-(4-Chlorophenyl)isoxazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-(3-(4-Chlorophenyl)isoxazol-5-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
3-(3-(4-Chlorophenyl)isoxazol-5-yl)propan-1-ol: This compound has a similar isoxazole core but differs in the presence of a propanol group instead of the N-methylmethanamine moiety.
3-(3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol: This compound has a fluorine atom instead of a chlorine atom, which can lead to different biological activities and properties.
3-(3-Phenylisoxazol-5-yl)propan-1-ol: This compound lacks the halogen substitution, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the N-methylmethanamine group, which can influence its chemical reactivity and biological properties .
Eigenschaften
Molekularformel |
C11H11ClN2O |
|---|---|
Molekulargewicht |
222.67 g/mol |
IUPAC-Name |
1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-N-methylmethanamine |
InChI |
InChI=1S/C11H11ClN2O/c1-13-7-10-6-11(14-15-10)8-2-4-9(12)5-3-8/h2-6,13H,7H2,1H3 |
InChI-Schlüssel |
GPMLGUCCTNBQRB-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC(=NO1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


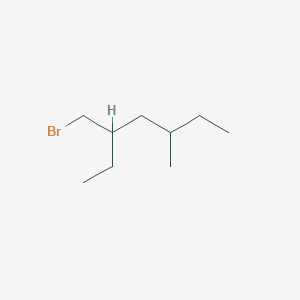
![2-Methoxythiazolo[4,5-b]pyridine](/img/structure/B13146766.png)
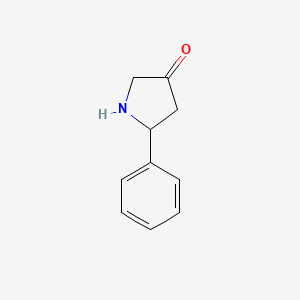
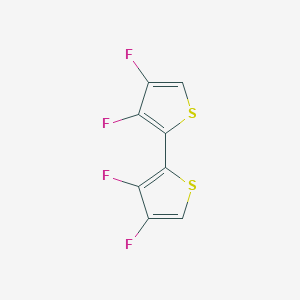

![4-Benzyl-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146783.png)
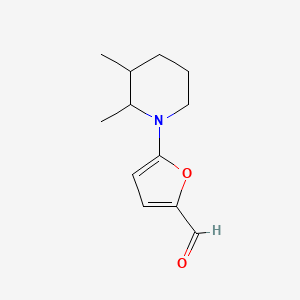
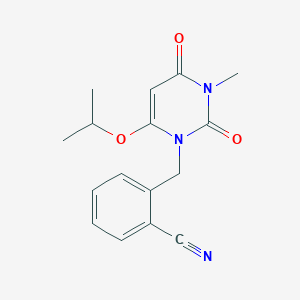
![Dimethyl 5,6'-dibromo-[1,3'-biindoline]-5',6-dicarboxylate](/img/structure/B13146804.png)
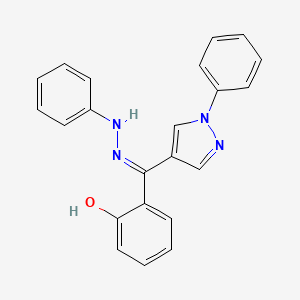
![[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]acetic acid](/img/structure/B13146812.png)
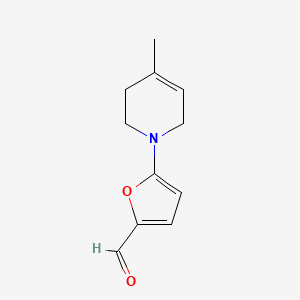
![1-[4-(Dimethylamino)anilino]anthracene-9,10-dione](/img/structure/B13146841.png)

